VP-U-6

siRNA therapeutics metabolic stability RISC loading

VP-U-6 (CAS: 2361324-80-1) is a synthetic 5′-modified nucleoside phosphoramidite that incorporates a 5′-(E)-vinylphosphonate (5′-VP) moiety. This compound serves as a metabolically stable phosphate mimic for oligonucleotide synthesis, classified as a 5′-modified nucleoside phosphoramidite building block.

Molecular Formula C24H40N4O9P2
Molecular Weight 590.5 g/mol
Cat. No. B12382750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVP-U-6
Molecular FormulaC24H40N4O9P2
Molecular Weight590.5 g/mol
Structural Identifiers
SMILESCCOP(=O)(C=CC1C(C(C(O1)N2C=CC(=O)NC2=O)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCC
InChIInChI=1S/C24H40N4O9P2/c1-8-34-39(31,35-9-2)16-12-19-21(37-38(33-15-10-13-25)28(17(3)4)18(5)6)22(32-7)23(36-19)27-14-11-20(29)26-24(27)30/h11-12,14,16-19,21-23H,8-10,15H2,1-7H3,(H,26,29,30)/b16-12+/t19-,21?,22+,23-,38?/m1/s1
InChIKeyJBUSRFDGBSMOGG-DXCBCJDPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

VP-U-6: 5′-Modified Nucleoside Phosphoramidite for Stable Phosphate Mimic Incorporation in Therapeutic Oligonucleotide Synthesis


VP-U-6 (CAS: 2361324-80-1) is a synthetic 5′-modified nucleoside phosphoramidite that incorporates a 5′-(E)-vinylphosphonate (5′-VP) moiety [1]. This compound serves as a metabolically stable phosphate mimic for oligonucleotide synthesis, classified as a 5′-modified nucleoside phosphoramidite building block . Its structural architecture enables direct substitution of standard 5′-OH nucleoside monomers during solid-phase synthesis, introducing the 5′-vinylphosphonate modification at the 5′-terminus of oligonucleotides under standard coupling and deprotection conditions [2].

Why VP-U-6 Cannot Be Substituted with Standard dT Phosphoramidite or Unprotected 5′-OH Monomers


Standard nucleoside phosphoramidites such as dT phosphoramidite lack the 5′-vinylphosphonate modification that defines VP-U-6. Oligonucleotides synthesized with standard 5′-OH monomers yield a natural 5′-phosphate terminus that is rapidly cleaved by cellular phosphatases and 5′-to-3′ exonucleases in biological environments, leading to loss of RISC loading and reduced silencing duration [1]. In contrast, the 5′-(E)-vinylphosphonate moiety in VP-U-6 is resistant to phosphatase-mediated dephosphorylation and protects against exonucleolytic degradation [2]. Empirical studies demonstrate that substituting VP-containing monomers for standard nucleotides improves tissue accumulation, extends silencing duration across multiple organs, and enhances in vivo potency by 5- to 10-fold when combined with other modifications [3]. Generic substitution therefore fails to confer the metabolically stable phosphate mimicry that VP-U-6 provides as a structural prerequisite for durable in vivo oligonucleotide activity.

VP-U-6: Quantified Differentiation Versus Standard 5′-OH Phosphoramidites and Alternative 5′-Modifications


VP-U-6 Confers Metabolically Stable 5′-Phosphate Mimicry: Phosphatase Resistance vs. Native 5′-Phosphate

The 5′-vinylphosphonate (5′-VP) moiety provided by VP-U-6 functions as a non-hydrolyzable phosphate mimic. In contrast to natural 5′-phosphate termini, which are rapidly removed by cellular phosphatases in endosomes and lysosomes, the 5′-(E)-vinylphosphonate modification remains intact throughout the intracellular trafficking pathway [1]. Experimental evidence shows that loss of 5′-phosphate from siRNA-GalNAc conjugates hampers RISC loading, whereas the presence of 5′-VP promotes RISC loading and improves in vivo activity [2].

siRNA therapeutics metabolic stability RISC loading

VP-U-6-Based Oligonucleotides Exhibit Enhanced Nuclease Resistance: Protection Against 5′-to-3′ Exonucleases

Oligonucleotides incorporating 5′-vinylphosphonate via VP-U-6 demonstrate significant protection from 5′-to-3′ exonucleases. While standard 5′-phosphate-terminated oligonucleotides are susceptible to rapid exonucleolytic degradation, the 5′-VP modification provides a non-cleavable linkage that blocks exonuclease progression from the 5′-end [1]. This protective effect contributes to increased guide strand accumulation and extended tissue retention in vivo [2].

nuclease resistance siRNA stability exonuclease protection

VP-U-6 Contributes to 5- to 10-Fold Potency Enhancement in Fully Modified siRNA When Combined with PS and GalNAc

In a systematic study evaluating multiple chemical modifications on siRNA activity, the combination of phosphorothioate (PS) backbone modifications, 5′-(E)-vinylphosphonate (the modification delivered by VP-U-6), and GalNAc cluster conjugation improved siRNA potency by 5- to 10-fold in both cell culture and mouse models [1]. While the effect of VP alone versus baseline was not isolated in this study, the data demonstrate that 5′-VP is a critical component in achieving maximum potency enhancement in the fully modified context [2].

siRNA potency combination therapy RNAi therapeutics

VP-U-6 Enables Straightforward Solid-Phase Incorporation Under Standard Deprotection Conditions

VP-U-6 is a pivaloyloxymethyl (POM)-protected vinylphosphonate nucleoside phosphoramidite designed for direct incorporation into oligonucleotides using standard solid-phase synthesis protocols [1]. Unlike alternative methods requiring specialized post-synthetic conjugation or non-standard deprotection steps, VP-U-6-based monomers couple under conventional phosphoramidite chemistry and undergo clean deprotection under standard basic conditions . The POM protecting group is removed simultaneously with standard cyanoethyl phosphate protecting groups, requiring no additional steps or reagents beyond those used in routine oligonucleotide synthesis [2].

solid-phase synthesis phosphoramidite coupling POM protection

VP-U-6 Delivers ≥95% Purity Grade Suitable for Preclinical and Early Development Applications

Commercially available VP-U-6 is supplied with a purity specification of ≥95% as verified by HPLC analysis . This purity grade aligns with industry standards for nucleoside phosphoramidites used in research and early preclinical oligonucleotide synthesis . While typical standard dT phosphoramidites are available at comparable or higher purity (≥98-99%), the ≥95% specification for VP-U-6 represents a consistent quality benchmark that supports reproducible incorporation during automated synthesis for non-GMP applications.

purity specification QC standards preclinical research

VP-U-6: Optimal Application Scenarios Based on Quantified Evidence


Therapeutic siRNA Development Requiring Extended Duration of Silencing In Vivo

VP-U-6 is ideally suited for synthesizing siRNA antisense strands where prolonged gene silencing is required. The 5′-vinylphosphonate modification delivered by VP-U-6 protects against 5′-to-3′ exonucleases and phosphatases, resulting in increased guide strand accumulation and extended silencing duration across multiple organs [1]. This application scenario is supported by evidence showing 5′-VP improves tissue accumulation and extends silencing duration in vivo [2].

GalNAc-Conjugated siRNA Programs Targeting Hepatocyte Delivery

VP-U-6 provides the 5′-vinylphosphonate component essential for maximizing potency in GalNAc-conjugated siRNA therapeutics. In combination with phosphorothioate backbone modifications and GalNAc conjugation, 5′-VP contributes to a 5- to 10-fold improvement in siRNA potency [1]. Furthermore, 5′-VP on siRNA-GalNAc conjugates is not removed in endosomes/lysosomes, preserving the 5′-phosphate required for RISC loading and promoting efficient in vivo activity [2]. This makes VP-U-6 a critical building block for liver-targeted siRNA programs.

Solid-Phase Oligonucleotide Synthesis Requiring Workflow-Compatible 5′-Modification

VP-U-6 is designed for straightforward incorporation into automated solid-phase synthesis workflows without specialized equipment or additional deprotection steps. The POM-protected vinylphosphonate phosphoramidite couples under standard conditions and undergoes deprotection simultaneously with standard cyanoethyl protecting groups [1]. This compatibility supports rapid adoption in research laboratories and contract manufacturing organizations already using standard phosphoramidite chemistry, reducing the barrier to implementing metabolically stable 5′-modifications.

Preclinical siRNA Optimization Requiring Iterative Chemical Modification Screening

VP-U-6 serves as a research-grade building block (≥95% purity) for synthesizing modified siRNAs during preclinical optimization campaigns. Researchers screening combinations of chemical modifications for potency, duration, and tissue accumulation can incorporate VP-U-6 to introduce the 5′-VP modification [1]. The established literature on 5′-vinylphosphonate provides a validated rationale for inclusion in modification matrices, with demonstrated benefits in nuclease resistance, tissue accumulation, and potency enhancement [2].

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